5'-Chloro eltrombopag

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

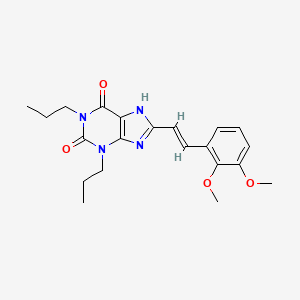

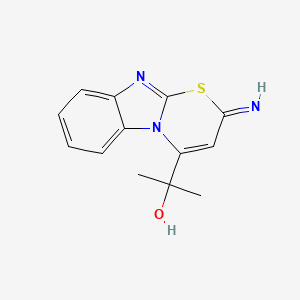

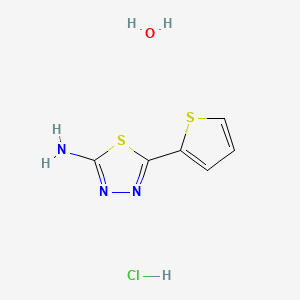

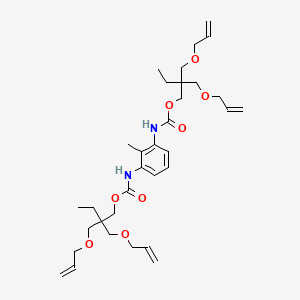

5’-Chloro eltrombopag: is a derivative of eltrombopag, a small-molecule, oral, nonpeptide thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by abnormally low levels of platelets in the blood. This compound is particularly significant in the treatment of chronic immune thrombocytopenia, severe aplastic anemia, and thrombocytopenia associated with chronic hepatitis C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of eltrombopag involves several key steps, including diazotization, coupling, nitration, reduction, and hydrolysis. The process begins with the preparation of an intermediate through diazotization and coupling reactions. This intermediate is then subjected to nitration and reduction to form eltrombopag .

Industrial Production Methods: Industrial production of eltrombopag typically involves the use of cheap and readily available amines or their salts as starting materials. The process is designed to be simple, with good reaction selectivity, mild conditions, and low production costs, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 5’-Chloro eltrombopag undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also known to act as a powerful iron chelator, mobilizing iron and ferritin, reducing reactive oxygen species (ROS), and restoring insulin production at clinically achievable levels .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 5’-Chloro eltrombopag include diazonium salts, nitrating agents, reducing agents, and coupling agents. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield eltrombopag and its derivatives .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5’-Chloro eltrombopag is studied for its unique chemical properties and its ability to act as a chelating agent. It is used in research focused on developing new synthetic routes and improving existing ones .

Biology: In biological research, 5’-Chloro eltrombopag is used to study its effects on cellular processes, particularly its role in iron chelation and its impact on cellular iron levels .

Medicine: Medically, 5’-Chloro eltrombopag is used to treat conditions like chronic immune thrombocytopenia, severe aplastic anemia, and thrombocytopenia associated with chronic hepatitis C. It has shown efficacy in increasing platelet counts and reducing bleeding in patients with these conditions .

Industry: In the pharmaceutical industry, 5’-Chloro eltrombopag is used in the development and production of drugs aimed at treating thrombocytopenia and related conditions. Its unique properties make it a valuable compound in drug formulation and production .

Mecanismo De Acción

5’-Chloro eltrombopag exerts its effects by acting as a thrombopoietin receptor agonist. It interacts with the transmembrane domain of the human thrombopoietin receptor, stimulating the proliferation and differentiation of megakaryocytes, which are the precursor cells to platelets. This leads to an increase in platelet production .

The compound also stimulates the phosphorylation of STAT and JAK proteins, which are involved in the signaling pathways that regulate platelet production. Unlike other thrombopoietin receptor agonists, 5’-Chloro eltrombopag does not activate the AKT pathway .

Comparación Con Compuestos Similares

Uniqueness: 5’-Chloro eltrombopag is unique in its oral bioavailability and its ability to act as a powerful iron chelator. Its distinct mechanism of action, which involves the stimulation of STAT and JAK phosphorylation without activating the AKT pathway, sets it apart from other thrombopoietin receptor agonists .

Propiedades

Número CAS |

376592-56-2 |

|---|---|

Fórmula molecular |

C25H21ClN4O4 |

Peso molecular |

476.9 g/mol |

Nombre IUPAC |

3-[5-chloro-3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |

InChI |

InChI=1S/C25H21ClN4O4/c1-13-7-8-19(9-14(13)2)30-24(32)22(15(3)29-30)28-27-21-12-18(26)11-20(23(21)31)16-5-4-6-17(10-16)25(33)34/h4-12,29,31H,1-3H3,(H,33,34) |

Clave InChI |

DWTUCKFVPAGHQW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC(=CC(=C3O)C4=CC(=CC=C4)C(=O)O)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)

![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)